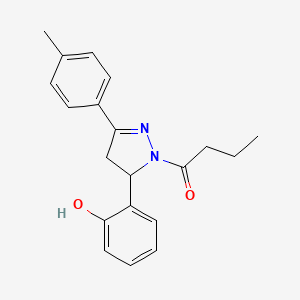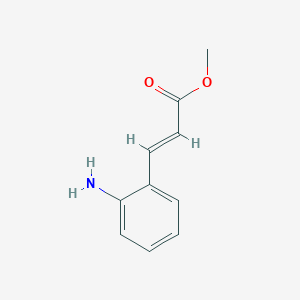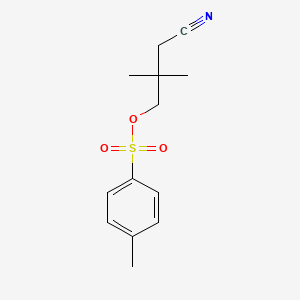
(3-Cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate
Overview
Description
(3-Cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C13H17NO3S and its molecular weight is 267.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Switching
Research conducted by Gurbanov et al. (2017) explores the synthesis of Sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate (NaHL) and its behavior in solution, leading to molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding transition. This study illustrates the potential application of cyano and sulfonate-containing compounds in creating molecular switches, a crucial aspect for developing advanced materials and nanotechnology (Gurbanov et al., 2017).
Crystallography and Stereochemistry
Reed et al. (2013) focused on the crystallographic analysis of a title compound derived from a sulfonate, providing detailed insights into its absolute structure and stereochemistry. Such studies are foundational for the development of chirally pure substances and understanding their interaction in biological systems, potentially impacting pharmaceutical synthesis and materials science (Reed et al., 2013).
Solvolysis Effects
Nakashima et al. (1999) investigated the solvolysis rates of 3-(aryldimethylsilyl)-2,2-dimethylpropyl p-bromobenzenesulfonates, revealing the influence of aryl substituents on these processes. Understanding these effects is vital for reactions in synthetic organic chemistry, especially in designing substrates for specific reactivity patterns (Nakashima et al., 1999).
Nonlinear Optical Materials
A study by Yin et al. (2012) on the development of a new organic nonlinear optical crystal demonstrates the significance of compounds like "(3-Cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate" in enhancing the materials' properties for applications in electro-optics and field detection. The research highlights the potential of sulfonate-containing compounds in advancing optical technologies (Yin et al., 2012).
Synthesis and Electrophilic Aromatic Substitution
Polito et al. (2010) explored electrophilic aromatic substitution reactions that involve the carbocation rearrangement, demonstrating the use of sulfonate-containing compounds in synthesizing complex aromatic systems. This research is relevant for understanding reaction mechanisms and designing new synthetic routes in organic chemistry (Polito et al., 2010).
Properties
IUPAC Name |
(3-cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-11-4-6-12(7-5-11)18(15,16)17-10-13(2,3)8-9-14/h4-7H,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICPDHQLAOBFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)
![3,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2673757.png)
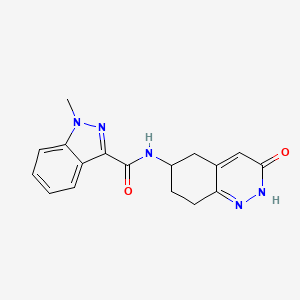
![1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2673759.png)
![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2673760.png)
![N-(1-cyanocyclopentyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2673761.png)
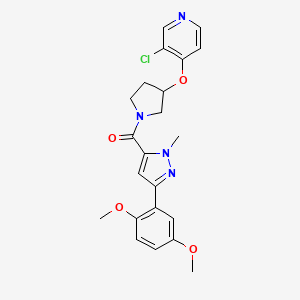

![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673765.png)
![(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2673768.png)
![6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2673769.png)
![[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2673772.png)
